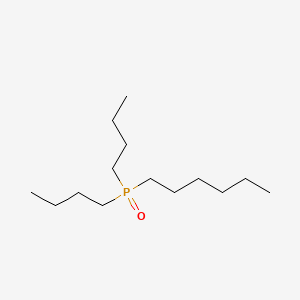![molecular formula C11H6Cl2N2S B1614919 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 637015-80-6](/img/structure/B1614919.png)
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Übersicht
Beschreibung
“2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile” is a chemical compound with the molecular formula C11H6Cl2N2S . It is a derivative of acetonitrile, which is a colorless liquid used in many chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a dichlorophenyl group and an acetonitrile group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The molecular weight of “2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile” is 269.15 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Electrochemical Studies and Polymer Synthesis
One application involves the use of acetonitrile as a solvent in the electrochemical copolymerization processes. For instance, novel monomers have been used for polymerization in acetonitrile solutions, showcasing the potential of such compounds in developing materials with improved optical and electrochromic properties (Soylemez et al., 2015).
Antimicrobial Agents
Compounds similar to 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile have been synthesized for their potential use as antimicrobial agents. Research into the synthesis of formazans from related chemical structures demonstrates moderate activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial treatments (Sah et al., 2014).
Chemotherapy against Tropical Diseases
Research into metal-based chemotherapy against tropical diseases has led to the synthesis of new compounds by reacting with acetonitrile. These studies focus on the development of novel treatments for diseases such as Chagas disease, with compounds showing significantly higher growth inhibitory activity than their parental compounds (Navarro et al., 2000).
Photochemical and Conductive Properties
The synthesis and study of Re(I) tricarbonyl complexes with thione and thiazol-2-ylidene ligands in acetonitrile have explored solvent-dependent ligand substitution. This research contributes to the understanding of photochemical properties and the design of materials with specific conductive and photoactivated properties (Stout et al., 2020).
Novel Synthesis Techniques
Innovative synthesis techniques involving acetonitrile have led to the creation of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. These methods demonstrate the versatility of acetonitrile in facilitating chemical reactions under mild conditions, highlighting its role in synthetic organic chemistry (Reddy et al., 2012).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different physiological effects .
Biochemical Pathways
Thiazole derivatives, in general, can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of chemical compounds .
Eigenschaften
IUPAC Name |
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2S/c12-8-2-1-7(5-9(8)13)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKXPETXDIENML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)CC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352003 | |
| Record name | 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
CAS RN |
637015-80-6 | |
| Record name | 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-Phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1614853.png)
